molecular formula C14H11FO3 B14075884 3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid

3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14075884
M. Wt: 246.23 g/mol
InChI Key: MAELCZSUPUZUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond. The presence of a fluoro group at the 3’ position and a methoxy group at the 4 position on the biphenyl structure, along with a carboxylic acid group at the 3 position, makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: 3’-Amino-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid.

Scientific Research Applications

3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular responses. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Uniqueness

Compared to these similar compounds, 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a fluoro and a methoxy group on the biphenyl structure, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-methoxybenzoic acid

InChI

InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17)

InChI Key

MAELCZSUPUZUEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.